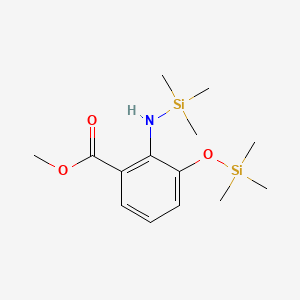
1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci): is a chemical compound that belongs to the class of organic compounds known as thienyl ketones. These compounds are characterized by the presence of a thienyl group attached to a ketone functional group. The compound’s structure includes an amino group and a methyl group attached to the thienyl ring, making it a substituted thienyl ketone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound in the presence of a base.
Substitution Reactions: The amino and methyl groups can be introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while alkylation can introduce the methyl group.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or acyl chlorides (RCOCl) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or acylated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Studies: Can be used in studies to understand its interaction with biological molecules.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
作用機序
The mechanism by which Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathways Involved: Could affect various biochemical pathways depending on its target.
類似化合物との比較
Thienyl Ketones: Compounds with a thienyl ring and a ketone group.
Substituted Thienyl Compounds: Compounds with various substituents on the thienyl ring.
Uniqueness:
Substitution Pattern: The specific arrangement of the amino and methyl groups on the thienyl ring makes it unique.
Functional Groups:
Conclusion
Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) is a versatile compound with potential applications in various fields Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications
特性
CAS番号 |
87676-04-8 |
|---|---|
分子式 |
C7H9NOS |
分子量 |
155.22 g/mol |
IUPAC名 |
1-(3-amino-4-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,8H2,1-2H3 |
InChIキー |
PPPMFZZHEWNCEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


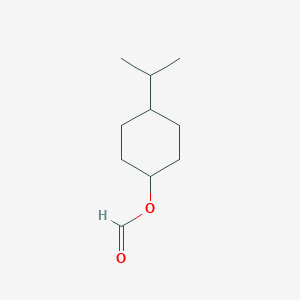
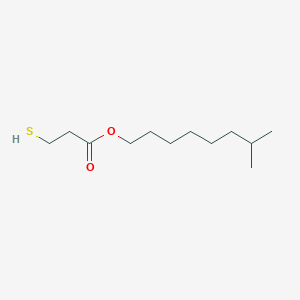
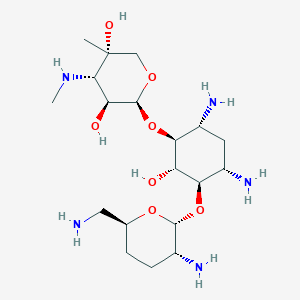
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

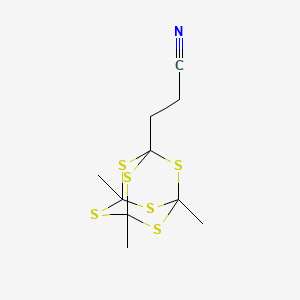
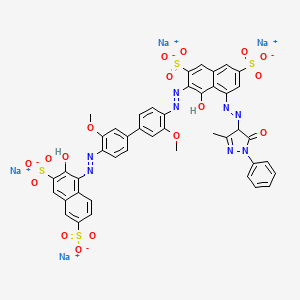
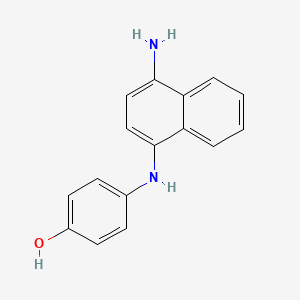
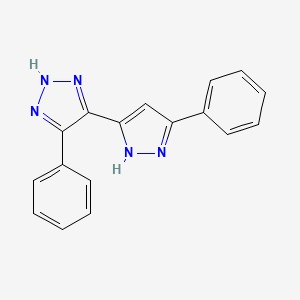
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
